molecular formula C7H5BrClN3 B178490 3-Bromo-6-chloro-2-méthylimidazo[1,2-b]pyridazine CAS No. 18112-31-7

3-Bromo-6-chloro-2-méthylimidazo[1,2-b]pyridazine

Numéro de catalogue: B178490
Numéro CAS: 18112-31-7
Poids moléculaire: 246.49 g/mol
Clé InChI: LHUSNTKCDGCCOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Activité Biologique

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antibacterial, anticancer, and kinase inhibitory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine has the molecular formula C6H3BrClNC_6H_3BrClN and a molecular weight of approximately 246.49 g/mol. Its structure features a pyridazine ring fused with an imidazole moiety, which contributes to its unique chemical reactivity and biological activity.

Antibacterial Activity

Research indicates that 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine exhibits significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated its effectiveness in inhibiting the growth of these bacteria, highlighting its potential as a therapeutic agent in combating resistant bacterial infections.

Table 1: Antibacterial Activity Against Selected Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant S. aureus (MRSA)32 µg/mLBioorganic & Medicinal Chemistry Letters
Escherichia coli16 µg/mLBioorganic & Medicinal Chemistry Letters

Anticancer Properties

The compound has also been investigated for its anticancer potential. Related imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), suggesting that similar mechanisms may be at play in cancer treatment. The exploration of its efficacy against various cancer cell lines is ongoing, with preliminary results indicating promising activity .

Kinase Inhibition

Kinases are crucial enzymes involved in cellular signaling pathways, making them important targets for drug development. Studies have shown that 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine acts as a kinase inhibitor. Research published in the "European Journal of Medicinal Chemistry" reported its inhibitory activity against specific kinases associated with various diseases, suggesting potential therapeutic applications in conditions characterized by kinase dysregulation.

Table 2: Kinase Inhibition Data

Kinase TargetInhibition (%) at 10 µMReference
Protein Kinase A75%European Journal of Medicinal Chemistry
Cyclin-dependent Kinase 2 (CDK2)60%European Journal of Medicinal Chemistry

The mechanism of action for 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or modulator of these targets, leading to alterations in cellular pathways and biological processes. The exact mechanism remains to be fully elucidated but is believed to involve binding to the active site of target proteins, thereby affecting their function.

Case Studies

  • Antibacterial Efficacy : A study conducted on the compound's efficacy against MRSA highlighted its potential as an alternative treatment option for antibiotic-resistant infections. The results indicated that the compound could inhibit bacterial growth effectively at relatively low concentrations.
  • Kinase Inhibition Study : Another research effort focused on the compound's role as a kinase inhibitor demonstrated significant inhibition rates against CDK2, suggesting its potential utility in cancer therapy by disrupting abnormal cell cycle progression.

Propriétés

IUPAC Name

3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-4-7(8)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUSNTKCDGCCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547407
Record name 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18112-31-7
Record name 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2-methylimidazo[1,2-b]pyridazine (2.00 g, 11.9 mmol, 1.0 equiv) in chloroform (50 mL) was added N-bromosuccinimide (2.55 g, 14.3 mmol, 1.2 equiv). The reaction was stirred at room temperature for 15 h. Purification by column chromatography using 50% ethyl acetate in hexanes elution gave 2.64 g of the yellow solid, 90%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Reactant of Route 2
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Reactant of Route 3
Reactant of Route 3
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Reactant of Route 4
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Reactant of Route 5
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Reactant of Route 6
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.